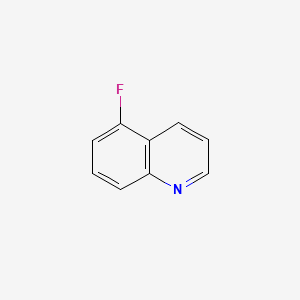

5-Fluoroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFXCDGQRHJFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192592 | |

| Record name | 5-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-69-4 | |

| Record name | 5-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYE28FB7AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Fluoroquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system is a well-established field in heterocyclic chemistry, with numerous named reactions forming the classical foundation. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. researchgate.net Contemporary efforts have focused on improving the efficiency, sustainability, and substrate scope of these traditional routes.

Classical Routes: Several enduring methods for quinoline synthesis remain prevalent:

Skraup Synthesis: This reaction involves the treatment of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. acs.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines in an acidic medium, yielding 2- and 4-substituted quinolines. acs.orgnih.gov

Combes Synthesis: This route produces 2,4-substituted quinolines by reacting aryl amines with 1,3-dicarbonyl compounds under acidic conditions. nih.gov

Conrad-Limpach Synthesis: Utilizes the reaction of anilines with β-ketoesters to produce quinolin-4-ols. nih.gov

Friedländer Annulation: One of the most direct methods, it involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under acidic or basic catalysis. nih.gov

Gould-Jacobs Reaction: This multi-step process begins with the reaction of an aniline derivative with ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline-3-carboxylic acid. acs.orgvulcanchem.com

Contemporary Approaches: Modern synthetic chemistry has introduced significant improvements to these classical methods. Innovations include the use of microwave irradiation, ionic liquids, and solid acid catalysts to enhance reaction rates, improve yields, and promote greener chemical processes. nih.govijbpas.com The development of nanocatalysts and transition-metal-free synthetic pathways also represents a significant advance, offering greater efficiency and overcoming some of the drawbacks associated with traditional methods, such as harsh reaction conditions and the use of hazardous materials. vulcanchem.comacs.org

Regioselective Fluorination Strategies at the C-5 Position

Direct and selective fluorination of a pre-formed quinoline ring, particularly at the C-5 position, presents a significant synthetic challenge. The electronic properties of the quinoline system typically direct electrophilic substitution to other positions. However, specialized methods have been developed to achieve the desired regioselectivity.

A notable metal-free approach for the C-5 fluorination of 8-aminoquinoline (B160924) amides and sulfonamides has been developed. rsc.orgrsc.org This method uses Selectfluor as the fluorinating agent and proceeds via a radical pathway. The reaction demonstrates broad functional group compatibility and operational simplicity, providing an efficient means to construct C–F bonds on the quinoline scaffold without the need for transition metal catalysts. rsc.org The presence of an 8-amino directing group is crucial for achieving high regioselectivity at the C-5 position.

| Reaction | Substrate | Reagent | Key Features | Reference(s) |

| C-5 Fluorination | 8-Aminoquinoline Amides/Sulfonamides | Selectfluor | Metal-free, radical pathway, high regioselectivity | rsc.org, rsc.org |

Electrochemical Fluorination Techniques

Electrochemical methods offer a powerful alternative for the introduction of fluorine atoms onto heterocyclic rings. Anodic oxidation using a fluorine source like HF:pyridine (B92270) can achieve regioselective fluorination. researchgate.net Research has demonstrated a method for the regioselective 5,8-difluorination of various quinoline derivatives. georgiasouthern.edu This process is conducted in an undivided electrochemical cell with platinum electrodes at room temperature, resulting in moderate to good yields over short reaction times. researchgate.netgeorgiasouthern.edu While this specific method produces a difluorinated product, it underscores the potential of electrochemical techniques to selectively activate the C-5 position for fluorination.

Synthesis of 5-Substituted Fluoroquinoline Intermediates

Creating derivatives of 5-fluoroquinoline often requires the synthesis of versatile intermediates that can be readily modified. A key strategy involves introducing a leaving group at the C-5 position, which can then be displaced by various nucleophiles.

Preparation of 5-Substituted Chloro Intermediates from Fluoroquinolones

A practical method for generating reactive intermediates involves the direct chlorination of commercially available fluoroquinolone drugs at the C-5 position. iosrjournals.org This transformation creates 5-chloro intermediates that are primed for further derivatization.

The general procedure involves dissolving the parent fluoroquinolone drug (such as ciprofloxacin (B1669076), norfloxacin (B1679917), or levofloxacin) in a solvent like dioxane and bubbling chlorine gas through the mixture. iosrjournals.orgresearchgate.net The reaction mixture is then heated under reflux. After cooling and pouring into ice water, the resulting 5-substituted chloro intermediate can be filtered, dried, and recrystallized. iosrjournals.org This process provides a straightforward route to valuable synthetic precursors from readily available starting materials. iosrjournals.orgresearchgate.net

| Parent Drug | Reaction Condition | Product | Reference(s) |

| Ciprofloxacin | Cl2 gas, Dioxane, Reflux | 5-Chloro-Ciprofloxacin Intermediate | iosrjournals.org, researchgate.net |

| Norfloxacin | Cl2 gas, Dioxane, Reflux | 5-Chloro-Norfloxacin Intermediate | iosrjournals.org, researchgate.net |

| Levofloxacin (B1675101) | Cl2 gas, Dioxane, Reflux | 5-Chloro-Levofloxacin Intermediate | iosrjournals.org, researchgate.net |

| Sparfloxacin | Cl2 gas, Dioxane, Reflux | 5-Chloro-Sparfloxacin Intermediate | iosrjournals.org, researchgate.net |

| Pefloxacin | Cl2 gas, Dioxane, Reflux | 5-Chloro-Pefloxacin Intermediate | iosrjournals.org, researchgate.net |

Derivatization at the C-5 Position

The C-5 position of the quinoline ring is a critical site for modification to alter the biological profile of the molecule. Structure-activity relationship (SAR) studies have confirmed that substitution at this position can significantly influence activity. iosrjournals.orgrsc.org

Amine Substitution at C-5 for Enhanced Biological Activity

Replacing the hydrogen or a leaving group at the C-5 position with an amine substituent is a key strategy for enhancing the biological activity of fluoroquinolone drugs. iosrjournals.org Following the synthesis of 5-chloro intermediates, nucleophilic substitution with various amines can be performed.

For instance, the 5-chloro intermediates can be condensed with morpholine (B109124) in dioxane under reflux conditions. iosrjournals.org This reaction displaces the chlorine atom and introduces the morpholine moiety at the C-5 position. The resulting 5-morpholino derivatives have been shown to be more potent than their parent drugs, demonstrating the value of this derivatization strategy. iosrjournals.orgresearchgate.net Similarly, other primary and secondary amines can be used to generate a diverse library of C-5 substituted fluoroquinolones for biological screening. mdpi.com

Synthesis of 5-Morpholine Derivatives

The introduction of a morpholine moiety at the 5-position of the quinoline ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. A key strategy involves the activation of the quinoline ring to facilitate the displacement of a leaving group by morpholine.

One reported method begins with the nitration of 6-bromoquinoline (B19933) to produce 6-bromo-5-nitroquinoline (B1267105). The presence of the electron-withdrawing nitro group at the 5-position activates the adjacent bromine atom at the 6-position for nucleophilic substitution. semanticscholar.org The reaction of 6-bromo-5-nitroquinoline with morpholine, typically in the presence of a base like triethylamine (B128534) and often accelerated by microwave irradiation, yields 5-nitro-6-(morpholin-1-yl)quinoline in high yields. semanticscholar.org This intermediate can then potentially undergo further transformations, such as reduction of the nitro group, to generate other derivatives.

Another approach involves the reaction of 3-bromo-4-nitroquinoline 1-oxide with amines. For instance, its reaction with 2-methylaminoethanol leads to the formation of the corresponding 3-amino-4-nitroquinoline 1-oxide derivative, which can then undergo intramolecular cyclization to form morpholino[2,3-b]quinolines. clockss.org Similarly, reacting 4-chloro-3-formylcoumarin with specific amidines can produce quinolines containing a morpholino substituent. researchgate.net The synthesis of (6-Chloro-2-methyl-4-phenyl quinolin-3-yl)(morpholino) methanone (B1245722) has also been reported, demonstrating the versatility of incorporating the morpholine group onto the quinoline scaffold. acgpubs.org

Synthesis of 5-Fluoroquinolone-3-Carboxylic Acids

The synthesis of 5-fluoroquinolone-3-carboxylic acids is of particular interest due to their structural similarity to potent therapeutic agents. Methodologies often involve multi-step sequences that build the quinolone core and subsequently introduce the desired substituents.

A common synthetic pathway to N-alkylated and N-arylated 5-fluoroquinolone-3-carboxylic acids starts from a suitably substituted benzoic acid derivative. tandfonline.com For example, 2,6-difluoro-3-iodobenzoate can serve as a starting material. tandfonline.com The synthesis proceeds through a condensation reaction with N,N-dimethylformamide dimethyl acetal, followed by substitution with various primary amines to introduce the desired N-alkyl or N-aryl group. tandfonline.com This sequence generates acrylate (B77674) intermediates which are crucial for the subsequent cyclization step. tandfonline.com

Table 1: Examples of N-Substituted 5-Fluoroquinolone-3-Carboxylic Acids Synthesized

| Compound ID | N-Substituent |

|---|---|

| 4a | Propyl |

| 4b | Isopropyl |

| 4c | Cyclopropyl (B3062369) |

| 4d | Isobutyl |

| 4e | (1S)-hydroxymethylbutyl |

| 4f-n | Various Aryl groups |

Data sourced from a study on 5-fluoroquinolone-3-carboxylic acids as potential HIV-1 integrase inhibitors. tandfonline.com

Following the formation of the N-substituted acrylate intermediates, the next key step is an intramolecular cyclization to form the quinolone ring system. tandfonline.com This is typically achieved using a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), to furnish the corresponding quinolone esters. tandfonline.com

The final step in the synthesis is the hydrolysis of the ester group at the 3-position to yield the desired carboxylic acid. tandfonline.comsioc-journal.cn This is commonly carried out using aqueous lithium hydroxide (B78521) (LiOH) or methanolic HCl. tandfonline.commdpi.com The traditional Grohe's cycloaracylation route also employs an ester hydrolysis step to obtain the final quinolone carboxylic acid structure. researchgate.net The Gould-Jacobs reaction, another classical method for quinoline synthesis, similarly involves the hydrolysis of an ester to a carboxylic acid. mdpi.com

N-Alkylated and N-Arylated Derivative Synthesis

Synthesis of Novel Fluoroquinolone Analogs

The development of novel fluoroquinolone analogs often focuses on modifying the substituents at various positions of the quinolone core to explore new structure-activity relationships.

Reductive amination is a powerful tool for synthesizing novel fluoroquinolone analogs. researchgate.net This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, novel fluoroquinolone analogs have been synthesized by the reductive amination of a suitable fluoroquinolone intermediate. researchgate.netresearchgate.net This approach allows for the introduction of a wide variety of amine-containing side chains.

Another strategy utilizes reductive amination to prepare precursors for cyclocondensation reactions. A method for synthesizing N-substituted 2-carboxy-4-quinolones involves a direct reductive amination between commercially available aldehydes and 2'-aminoacetophenone, followed by a cyclocondensation reaction induced by lithium bis(trimethylsilyl)amide (LiHMDS). rsc.org The reductive amination step itself has been optimized using various reducing agents, with phenylsilane (B129415) (PhSiH3)/dibutyltin dichloride (Bu2SnCl2) providing excellent yields. rsc.org Azetidine-3-carboxylic acid derivatives have also been prepared via reductive amination of aldehydes or ketones, which can then be incorporated into fluoroquinolone structures. uncst.go.ug

Green Chemistry Approaches in Fluoroquinolone Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and fluoroquinolone synthesis is no exception. ijbpas.comresearchgate.netprimescholars.com These "green" approaches aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and simplify work-up procedures. ijbpas.comprimescholars.com

Key features of green chemistry approaches in fluoroquinolone synthesis include the use of water as a solvent and the application of recyclable catalysts. ijcce.ac.irscielo.org.mx For example, the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine (B1678402) derivatives has been successfully carried out in refluxing water. ijcce.ac.irscielo.org.mx This avoids the use of toxic organic solvents commonly employed in traditional methods. ijcce.ac.ir

Catalysts such as nano zirconia sulfuric acid (ZrSA) and Keplerate-type giant-ball nanoporous isopolyoxomolybdates have been shown to be highly efficient and recyclable in these aqueous reactions. ijcce.ac.irscielo.org.mx The ZrSA catalyst, for instance, can be reused multiple times without a significant loss of activity. ijcce.ac.ir These methods not only provide rapid access to fluoroquinolone derivatives in high yields but also represent a significant improvement in terms of environmental impact over conventional synthetic protocols. ijbpas.comijcce.ac.ir

Hybridization and Scaffold Modifications of Fluoroquinolones

The core structure of fluoroquinolones presents multiple positions that are amenable to chemical modification, allowing for the development of new derivatives with altered biological activities. mdpi.comnih.gov Key positions for modification include the N-1, C-3, C-5, and C-7 positions. iosrjournals.orgresearchgate.net Structural alterations, particularly at the C-3 and C-7 positions, can significantly influence the compound's interaction with biological targets and its pharmacokinetic properties. ekb.egnih.gov These modifications have been explored to transform antibacterial fluoroquinolones into agents with other therapeutic potential, such as anticancer compounds. ekb.egmdpi.com

Introduction of Heterocyclic Moieties at C-3 and C-7 Positions

The introduction of heterocyclic rings at the C-3 and C-7 positions of the fluoroquinolone scaffold is a significant strategy in medicinal chemistry. These modifications can alter the molecule's spectrum of activity, potency, and even its primary biological target. ekb.egmdpi.com

The C-7 position is crucial for the pharmacokinetic properties and the spectrum of activity. nih.gov Substituting the C-7 position with nitrogen-containing heterocycles like piperazine or pyrrolidine (B122466) is a common strategy. nih.govmdpi.com A piperazine ring at C-7 is often associated with improved potency against Gram-negative bacteria, while an aminopyrrolidine substituent can enhance activity against Gram-positive bacteria. nih.govmdpi.com For instance, modifications to the C-7 piperazinyl group of enoxacin (B1671340) have been shown to be effective against both Gram-positive and Gram-negative pathogens. mdpi.com The introduction of novel piperazines, such as 2-(fluoromethyl)piperazine, at the C-7 position has yielded compounds with in vitro antibacterial activity comparable to ciprofloxacin. nih.gov Furthermore, the 8-nitro group in some quinolone synthons facilitates the nucleophilic substitution at the C-7 position, allowing for the introduction of weak nucleophiles like substituted primary amines appended to aromatic heterocycles. mdpi.com

The carboxylic acid group at the C-3 position is essential for the antibacterial activity of fluoroquinolones, as it interacts with DNA gyrase. nih.gov However, bioisosteric replacement of this carboxyl group with various five-membered heterocyclic moieties has emerged as a key strategy to develop novel derivatives, particularly those with anticancer activity. mdpi.comnih.govencyclopedia.pub This modification often leads to a decrease in the zwitterionic character and hydrophilicity, which can enhance cytotoxic activity. ekb.eg A variety of five-membered heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, have been introduced at the C-3 position. mdpi.comnih.gov These heterocycles are typically formed from the C-3 carboxylic acid via functional derivatives like hydrazides. nih.govjst.go.jp For example, the C-3 carboxylic group of ciprofloxacin has been replaced with 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings to create compounds with potential antitubercular activity. encyclopedia.pubjst.go.jp Similarly, levofloxacin has been modified with C-3 thiazolotriazole derivatives. nih.gov

Table 1: Examples of Heterocyclic Moieties Introduced at C-3 and C-7 Positions

| Parent Fluoroquinolone | Position of Modification | Introduced Heterocycle | Synthetic Approach | Reference |

|---|---|---|---|---|

| Enoxacin | C-7 | Piperazinyl-thiadiazole | Reaction with N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazine in DMF with NaHCO₃. | mdpi.com |

| Ciprofloxacin | C-3 | 1,3,4-Thiadiazole | Bioisosteric replacement of the carboxylic group. | mdpi.comencyclopedia.pub |

| Norfloxacin | C-3 | 1,3,4-Oxadiazole | Modification of the carboxylic group with subsequent cyclization. | mdpi.comencyclopedia.pub |

| Levofloxacin | C-3 | Thiazolotriazole | Synthesis from levofloxacin via a triazole ring formation and subsequent cyclocondensation. | nih.gov |

| Ciprofloxacin | C-7 | 2-(Fluoromethyl)piperazine | Nucleophilic substitution at the quinolone C-7 position. | nih.gov |

| Enoxacin | C-3 | 2,3-dihydro-1H-benzimidazole-5-carbonitrile | Condensation of enoxacin with 3,4-diaminobenzonitrile (B14204) in polyphosphoric acid (PPA). | mdpi.com |

Formation of Fluoroquinolone Hybrid Compounds

Hybrids can be formed by linking the fluoroquinolone moiety to another bioactive agent through a cleavable or non-cleavable linker. rsc.org The C-3 and C-7 positions are common attachment points for creating these hybrids.

One strategy involves creating bis-fluoroquinolones, where two fluoroquinolone units are linked together, often via a heterocyclic linker at the C-3 position. nih.govencyclopedia.pub For example, bis-fluoroquinolone oxadiazole and thiadiazole derivatives have been synthesized using various fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin (B1663623). nih.govresearchgate.net In one method, norfloxacin was reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate, which was then cyclized with a second norfloxacin molecule using POCl₃ to yield a C3/C3 bis-fluoroquinolone linked by a 1,3,4-oxadiazole ring. nih.gov

Another common approach is to hybridize fluoroquinolones with other classes of therapeutic agents. researchgate.net

Aminoglycosides: Hybrids of ciprofloxacin and neomycin have been synthesized, linked via a 1,2,3-triazole moiety. These hybrids showed significantly more potency than the parent neomycin. researchgate.netacs.org

Rifampicin (B610482) Analogs: Kanglemycin A, a rifampicin analog, has been linked to various fluoroquinolones. The fluoroquinolone was coupled to the dimethyl succinic acid moiety of Kanglemycin A. nih.gov

Other Heterocycles: Fluoroquinolones have been hybridized with coumarins, flavonoids, and benzothiazoles. researchgate.net For instance, chimeric compounds combining the pharmacophores of fluoroquinolones and isatin (B1672199) or phthalimide (B116566) have been developed as potential antitubercular agents. jst.go.jp

Berberine: A berberine-ciprofloxacin hybrid was designed and showed growth inhibitory and apoptosis-inducing activities against different cancer cell lines. ekb.eg

HDAC Inhibitors: Levofloxacin has been conjugated with an HDAC inhibitory moiety at the C-3 position to target both HDAC and tubulin polymerization enzymes. ekb.eg

The creation of these hybrid molecules often results in compounds with novel or improved biological profiles, addressing challenges such as bacterial resistance or expanding the therapeutic application of fluoroquinolones into areas like oncology. ekb.egnih.gov

Table 2: Examples of Fluoroquinolone Hybrid Compounds

| Fluoroquinolone Moiety | Hybridized Partner | Linker/Method | Resulting Compound Type | Reference |

|---|---|---|---|---|

| Ciprofloxacin | Neomycin B | 1,2,3-Triazole | Fluoroquinolone-Aminoglycoside Hybrid | researchgate.netacs.org |

| Ciprofloxacin | Berberine | Not specified | Fluoroquinolone-Alkaloid Hybrid | ekb.eg |

| Levofloxacin | HDAC Inhibitor Moiety | Conjugated at C-3 position | Dual-target Anticancer Agent | ekb.eg |

| Norfloxacin | Norfloxacin | 1,3,4-Oxadiazole | Bis-fluoroquinolone | nih.gov |

| Various Fluoroquinolones | Kanglemycin A (Rifampicin analog) | Amide bond via dimethyl succinic acid | Kanglemycin-Fluoroquinolone Hybrid | nih.gov |

| Ciprofloxacin | Isatin/Phthalimide | Formed from ciprofloxacin acid hydrazide | Chimeric Antitubercular Agent | jst.go.jp |

Chemical Reactivity and Mechanistic Studies of 5 Fluoroquinoline

Degradation Pathways and Mechanisms

The degradation of fluoroquinolones, and by extension 5-fluoroquinoline, can be initiated through various processes, including photochemical and hydrolytic pathways. These processes often involve complex reaction mechanisms leading to a variety of transformation products.

Fluoroquinolones are known to be photosensitive, and their degradation under light exposure generally follows apparent first-order kinetics. srce.hracs.org A primary pathway for the direct photolysis of many fluoroquinolones involves a photo-substitution mechanism. mdpi.com In this process, the molecule absorbs light and is promoted from its ground state to an excited singlet state, which then transitions to a more stable triplet state. This excited triplet state is susceptible to nucleophilic attack, often by a hydroxyl anion from water, which displaces the fluorine atom. mdpi.com

Other photodegradation pathways include decarboxylation and the degradation of substituents like the piperazine (B1678402) ring, which are not present in the parent this compound structure. acs.org For this compound, the principal photolytic degradation pathways would likely be the substitution of the fluorine atom and potential cleavage of the quinoline (B57606) ring. The rate of photodegradation can be rapid in sunlit surface waters, as illustrated by the half-lives of various fluoroquinolone antibiotics. acs.org

Interactive Table: Solar Photodegradation Half-Lives of Various Fluoroquinolone Antibiotics Note: Data represents calculated half-lives in pure water at 45° N latitude and are provided for context on the general photosensitivity of the fluoroquinolone class. acs.org

| Fluoroquinolone | Solar Photodegradation Half-life (minutes) |

| Enrofloxacin (B1671348) | 1.25 |

| Ciprofloxacin (B1669076) | 11.2 |

| Danofloxacin | 13.9 |

| Levofloxacin (B1675101) | 20.2 |

| Sarafloxacin | 22.3 |

| Difloxacin | 26.6 |

| Gatifloxacin (B573) | 38.0 |

| Balofloxacin | 58.0 |

The stability of the fluoroquinolone structure under alkaline conditions varies significantly depending on the specific functional groups present on the molecule. scielo.brresearchgate.net For instance, compounds like gemifloxacin (B1671427) have been shown to undergo degradation in alkaline media, while others such as ciprofloxacin and enrofloxacin exhibit greater stability under similar conditions. scielo.brresearchgate.net

Degradation in alkaline environments can involve the hydrolysis of amide groups or the loss of a carboxylic acid moiety. scielo.br Enrofloxacin, for example, can be completely degraded under basic hydrolysis. scielo.br In contrast, this compound lacks these common functional groups, suggesting it would be relatively more stable. Any degradation under strong alkaline conditions would likely proceed via nucleophilic attack on the aromatic ring system, a process that is generally less facile. The synthesis of ofloxacin (B1677185) involves an alkaline hydrolysis step on a precursor molecule, highlighting that the core ring system can be susceptible to reaction under specific conditions. academicjournals.org

Advanced Oxidation Processes (AOPs) are effective in degrading fluoroquinolones through the generation of highly reactive species. mdpi.comnih.gov These species, including hydroxyl radicals (•OH), superoxide (B77818) radical anions (O₂•⁻), and singlet oxygen (¹O₂), can initiate and propagate the breakdown of the aromatic structure. acs.orgresearchgate.netresearchgate.net

The degradation process often begins with an attack by these radicals on the quinolone core. researchgate.net Studies on various fluoroquinolones have identified several key degradation pathways initiated by reactive species:

Hydroxylation: The hydroxyl radical can attack the aromatic ring, leading to hydroxylated derivatives. researchgate.net

Defluorination: The substitution of the fluorine atom by a hydroxyl group is a common degradation step. mdpi.comresearchgate.net

Side-chain Removal: For more complex fluoroquinolones, degradation of substituents like the piperazine ring is a major pathway. researchgate.net

The specific reactive species that dominate the degradation can vary. For ciprofloxacin, adsorbed hydroxyl radicals and superoxide radical anions play the most significant roles, while for other fluoroquinolones, superoxide anions and photogenerated "holes" (electron vacancies) are the primary drivers. researchgate.netgdut.edu.cn

Interactive Table: Key Reactive Species in Fluoroquinolone Degradation

| Reactive Species | Role in Degradation | References |

| Hydroxyl Radical (•OH) | Attacks the core aromatic ring, causing hydroxylation. | acs.orgresearchgate.netresearchgate.net |

| Superoxide Radical Anion (O₂•⁻) | Primary species in the photocatalytic degradation of ciprofloxacin and other FQs. | researchgate.netgdut.edu.cnmdpi.com |

| Singlet Oxygen (¹O₂) | Contributes to self-sensitized photo-oxidation. | acs.orgmdpi.com |

| Photogenerated Holes (h+) | Driving force in the photocatalytic degradation of some FQs. | gdut.edu.cn |

Alkaline Hydrolysis Mechanisms

Reaction Kinetics with Environmental Oxidants

The reaction of fluoroquinolones with common environmental oxidants like chlorine is a key factor in their environmental fate, particularly in water treatment processes.

The reactivity of fluoroquinolones with aqueous chlorine is highly dependent on the molecular structure and pH. capes.gov.br For the majority of fluoroquinolone antibiotics, the piperazine ring substituent is the primary site of attack by chlorine and its derivatives like chlorine dioxide. capes.gov.bracs.orgepfl.ch The reaction kinetics are often rapid, leading to the fragmentation of the piperazine moiety. acs.org

However, this compound lacks a piperazine ring. Its reactivity can be inferred from studies on flumequine (B1672881), another fluoroquinolone that does not possess this substituent. Research has shown that flumequine exhibits no significant direct reactivity with hypochlorous acid (HOCl), the active form of free chlorine. acs.orgepfl.ch This suggests that the quinolone ring itself is substantially less reactive towards chlorine than the piperazine group. capes.gov.br Consequently, this compound is expected to react slowly, if at all, in direct reactions with free chlorine under typical water treatment conditions. While direct reaction is unlikely, indirect transformation pathways could still occur in complex water matrices. acs.orgepfl.ch

Interactive Table: Second-Order Rate Constants for Reactions of Fluoroquinolones with Chlorine Dioxide (ClO₂) Note: This data is provided to illustrate the high reactivity of the piperazine ring, a moiety absent in this compound. The reactivity is highly pH-dependent.

| Fluoroquinolone | Condition | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Ofloxacin | pH 7 | >10⁴ | capes.gov.br |

| Enrofloxacin | pH 7 | ~10⁴ | capes.gov.br |

| Ciprofloxacin | pH 7 | ~10³ | capes.gov.br |

| Norfloxacin (B1679917) | pH 7 | ~10³ | capes.gov.br |

Piperazine Ring Cleavage Mechanisms

The piperazine substituent, commonly found at the C-7 position of the fluoroquinolone core, is a primary site for metabolic and chemical degradation. The cleavage of this ring is a significant transformation pathway, often initiated by oxidation or photolysis. Mechanistic studies reveal that the cleavage process is complex and highly dependent on the reaction conditions and the specific substitution pattern of the fluoroquinolone molecule.

Oxidative degradation, particularly through advanced oxidation processes (AOPs) and interaction with environmental oxidants like manganese oxide (MnO₂), has been a key area of investigation. Studies involving MnO₂ indicate that the piperazine moiety is the principal site for both adsorption and oxidation. nih.govresearchgate.net The proposed mechanism commences with the formation of a surface complex between the fluoroquinolone and Mn(IV) on the oxide surface. This is followed by an electron transfer, leading to the oxidation of the secondary amine nitrogen (N-4') of the piperazine ring to generate an anilinyl radical intermediate. nih.gov This highly reactive intermediate subsequently undergoes further reactions, including N-dealkylation (cleavage of the bond between the nitrogen and its alkyl substituent) and C-hydroxylation, ultimately resulting in the opening of the piperazine ring. nih.govresearchgate.net

Further detailed analysis using density functional theory (DFT) has elucidated the structural factors that influence the propensity for piperazine ring cleavage. mdpi.com These studies have shown that the presence of a hydrogen bond donor or a positively charged group at the N-1 position of the quinolone skeleton, combined with a hydrophilic group at the C-7 position (where the piperazine ring is attached), increases the likelihood of carbon–nitrogen bond scission within the piperazine ring. mdpi.com Conversely, molecules with an ethyl group at the N-1 position and a methoxy (B1213986) group at the C-8 position tend to have higher C-N bond energies in the piperazine ring, making them less susceptible to cleavage. mdpi.com

Photodegradation is another significant pathway leading to piperazine ring cleavage. Research on the aquatic photochemistry of various fluoroquinolones has shown that piperazinyl N-dealkylation is a primary degradation route for N-alkylated fluoroquinolones upon exposure to sunlight. nih.gov This process can occur through both direct photolysis and self-sensitized photo-oxidation involving reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov

The lipophilicity of the fluoroquinolone molecule also plays a role in the stability of the piperazine ring. A positive correlation has been observed between the lipophilicity (as measured by the ALogP value) and the bond energy of the C-N bonds in the piperazine ring. mdpi.com More lipophilic molecules tend to have stronger C-N bonds, making piperazine ring cleavage less probable. mdpi.com

Table 1: Factors Influencing Piperazine Ring Cleavage in Fluoroquinolone Derivatives

| Influencing Factor | Position | Effect on Cleavage Propensity | Mechanism/Rationale | Citation |

|---|---|---|---|---|

| Substituent Type | N-1 | Hydrogen bond donor or positive group increases cleavage. | Electronic effects facilitating C-N bond scission. | mdpi.com |

| C-7 | Hydrophilic group increases cleavage. | Influences interaction with oxidative species. | mdpi.com | |

| N-1 / C-8 | Ethyl (N-1) and methoxy (C-8) groups decrease cleavage. | Increases C-N bond energies in the piperazine ring. | mdpi.com | |

| Reaction Condition | Oxidation (MnO₂) | Promotes cleavage. | Formation of an anilinyl radical intermediate. | nih.gov |

| Photodegradation | Promotes N-dealkylation. | Direct photolysis and reaction with ROS. | nih.gov | |

| Molecular Property | Lipophilicity (ALogP) | Higher lipophilicity decreases cleavage. | Correlates with higher C-N bond energy. | mdpi.com |

Esterification and Other Functional Group Transformations

The carboxylic acid group at the C-3 position of the this compound scaffold is a key functional handle for chemical modification, with esterification being a common and significant transformation. This reaction converts the acidic group into an ester, which can alter the molecule's physicochemical properties and serve as a prodrug strategy. nih.gov

Esterification of the C-3 carboxylic acid is typically achieved through standard synthetic methods. One common approach involves activating the carboxylic acid, for example, by converting it to an acyl chloride with a reagent like thionyl chloride, followed by reaction with an appropriate alcohol. vetmedmosul.com Alternatively, coupling agents such as 1,1'-Carbonyldiimidazole (CDI), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are used to facilitate the direct condensation of the carboxylic acid with an alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. nih.govgoogle.com

A specific synthetic protocol for producing 5-fluoroquinolone esters involves the cyclization of acrylate (B77674) precursors using a base such as 1,8-Diazabicycloundec-7-ene (DBU) to form the quinolone ester core directly. tandfonline.com The resulting esters can then be hydrolyzed back to the carboxylic acid using a base like lithium hydroxide (B78521) if the acid is the final target compound. tandfonline.com

The primary goals of esterification in the context of fluoroquinolones are often to enhance lipophilicity and improve cell membrane penetration. nih.gov For instance, esterification with long-chain fatty alcohols has been explored to increase the uptake of the drug into mycobacterial cells. nih.gov However, for these ester prodrugs to be effective, they must be susceptible to hydrolysis by intracellular enzymes (esterases) to release the active carboxylic acid form. nih.gov Studies have shown that the susceptibility of these esters to hydrolysis can be a limiting factor, with some long-chain esters exhibiting high stability against enzymatic cleavage. nih.gov

Beyond simple esterification, the C-3 carboxyl group can be transformed into other functional groups, such as amides. mdpi.com These transformations follow similar synthetic logic, often involving activation of the carboxyl group followed by reaction with an amine. These modifications, along with substitutions on the C-7 piperazine ring, are primary strategies for creating new fluoroquinolone derivatives. google.commdpi.com

Table 2: Synthesis and Transformation of this compound Esters

| Reaction | Reagents & Conditions | Purpose/Outcome | Citation |

|---|---|---|---|

| Esterification | Thionyl chloride, then alcohol, pyridine (B92270) | Formation of ester from C-3 carboxylic acid. | vetmedmosul.com |

| HBTU, alcohol, base | Coupling of carboxylic acid and alcohol to form ester prodrugs. | nih.gov | |

| N,N-dimethylformamide dimethyl acetal, amine; then DBU | Cyclization of an acrylate precursor to directly form the quinolone ester. | tandfonline.com | |

| Ester Hydrolysis | Lithium hydroxide (LiOH) | Conversion of C-3 ester back to the active carboxylic acid. | tandfonline.com |

| Amidation | Acyl chloride, amine | Conversion of C-3 carboxylic acid to an amide derivative. | mdpi.com |

Spectroscopic Characterization of 5 Fluoroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 5-fluoroquinoline derivatives in solution. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Analysis of Derivatives

The ¹H NMR spectra of this compound derivatives exhibit characteristic signals that are influenced by the substituents on the quinoline (B57606) ring. For instance, in a series of synthesized levofloxacin (B1675101) derivatives, the proton signals appear in distinct regions. A notable feature is the D₂O exchangeable singlet peak for the NH proton, which confirms the formation of new derivatives. rsc.org The integration of aromatic proton signals is also a key indicator of successful synthesis. rsc.org

In other studies, the ¹H NMR spectra of various fluoroquinolone derivatives have been recorded, showing distinct chemical shifts (δ) for protons in different parts of the molecule. mdpi.com For example, the proton at the C2 position of the fleroxacin (B1672770) moiety in a metal complex appears at 8.85 ppm. nih.gov The chemical shifts of protons on the piperazine (B1678402) ring and other substituents are also well-defined. mdpi.comnih.gov The analysis of these spectra, including coupling constants (J), provides valuable information about the connectivity and stereochemistry of the molecules. mdpi.com

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Fleroxacin-Metal Complex | H²-flrx | 8.85 | - | nih.gov |

| Fleroxacin-Metal Complex | H⁵-flrx | 7.79 | - | nih.gov |

| Levofloxacin Derivative 3c | NH | 13.37-10.64 | - | rsc.org |

| Fluoroquinolone Derivative | Aromatic H | 8.24 (s, 1H) | - | mdpi.com |

| Fluoroquinolone Derivative | Aromatic H | 7.61 (d, 1H) | 12.6 | mdpi.com |

| Fluoroquinolone Derivative | Aromatic H | 8.33 (s, 1H) | - | mdpi.com |

This table is interactive. Click on the headers to sort the data.

¹³C NMR Structural Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms are sensitive to their electronic environment, offering insights into the effects of substitution. For levofloxacin derivatives, the appearance of three peaks in the range of δ 174.6–159.1 ppm is characteristic. rsc.org

Detailed ¹³C NMR data for various fluoroquinolone derivatives show a wide range of chemical shifts depending on the specific carbon atom's location within the molecule. mdpi.comgoogle.com For example, the carbonyl carbon (C=O) and the carbons of the quinoline core typically resonate at lower fields (higher ppm values). mdpi.com

Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives

| Compound/Derivative | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Fluoroquinolone Derivative | C=O | 172.94 | mdpi.com |

| Fluoroquinolone Derivative | Quinolone C | 165.97 | mdpi.com |

| Fluoroquinolone Derivative | Quinolone C | 157.52 | mdpi.com |

| Fluoroquinolone Derivative | Quinolone C | 154.25 | mdpi.com |

| Fluoroquinolone Derivative | C=O | 173.42 | mdpi.com |

| Fluoroquinolone Derivative | Quinolone C | 165.70 | mdpi.com |

| Fluoroquinolone Derivative | Quinolone C | 157.46 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in this compound and its derivatives. The vibrational frequencies of different bonds provide a characteristic fingerprint of the molecule.

In the FTIR spectra of fluoroquinolone derivatives, characteristic absorption bands are observed for various functional groups. mdpi.com The C=O stretching vibration of the pyridone ring is typically seen around 1619 cm⁻¹. nih.govmdpi.com The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear at approximately 1589 cm⁻¹ and 1371 cm⁻¹, respectively. mdpi.com The presence of an N-H group is indicated by a peak around 3493-3381 cm⁻¹. who.int The spectra of different fluoroquinolones can be distinguished by the presence of bands corresponding to their unique substituents. nitrkl.ac.in For instance, the spectrum of ciprofloxacin (B1669076) hydrochloride shows characteristic bands for O-H stretching, C-H stretching of the aromatic ring, and C=O stretching of the carboxyl group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and is particularly useful for investigating the interactions of this compound derivatives with biological macromolecules like DNA.

DNA Binding Studies through UV-Vis Methods

The interaction of fluoroquinolones with DNA can be monitored by changes in their UV-Vis absorption spectra. When a fluoroquinolone binds to DNA, phenomena such as hypochromism (a decrease in absorbance) and red shift (a shift to longer wavelengths) are often observed. najah.edu These changes suggest an intercalative mode of binding, where the drug molecule inserts itself between the base pairs of the DNA. najah.edu

Studies on various fluoroquinolones have shown that upon addition of calf-thymus DNA (CT-DNA), the absorption maxima of the drugs exhibit a red shift, and the absorbance decreases. najah.eduajouronline.com This is indicative of an interaction that may involve partial intercalation. ajouronline.com The binding constants (Kb) for these drug-DNA complexes can also be determined from the UV-Vis titration data. ajouronline.com For example, ciprofloxacin exhibits absorption bands at 272 nm and 323 nm, and in the presence of CT-DNA, the 323 nm peak shows a red shift. imrpress.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules like this compound and its derivatives. It is also a valuable tool for investigating their interactions with biological systems.

Fluoroquinolones are inherently fluorescent, and this property is exploited in various studies. mdpi.com The fluorescence emission spectra of these compounds can be influenced by their environment. For instance, the interaction of fluoroquinolones with DNA can be studied by monitoring changes in their fluorescence intensity. mdpi.com Competitive binding studies using a classic intercalator like ethidium (B1194527) bromide (EB) are often performed. In such experiments, the quenching of the EB-DNA fluorescence upon addition of the fluoroquinolone derivative can indicate an intercalative binding mode. mdpi.com

The fluorescence properties of fluoroquinolones are also utilized in sensing applications. For example, zinc complexes of certain amide-based ligands show enhanced fluorescence in the presence of fluoroquinolone antibiotics like ciprofloxacin and norfloxacin (B1679917), allowing for their selective detection. ias.ac.in The emission spectra of these complexes show significant changes upon binding to the antibiotic. ias.ac.in Furthermore, difluoroboron complexes of fluoroquinolones have been shown to exhibit intense fluorescence in the blue-green region. researchgate.net

Excitation-Emission Matrices (EEM) and Parallel Factor Analysis (PARAFAC) for Photodegradation Studies

Excitation-Emission Matrix (EEM) fluorescence spectroscopy, coupled with Parallel Factor Analysis (PARAFAC), has emerged as a powerful and cost-effective tool for monitoring the photodegradation of fluoroquinolones. nih.govnih.govacs.org This approach allows for the simultaneous analysis of multiple fluorescent species in a sample, providing insights into the degradation pathways of the parent compound and the formation of photoproducts. nih.govacs.orgresearchgate.net

In studies involving the photolytic degradation of various fluoroquinolones, including those structurally similar to this compound, EEM-PARAFAC has been successfully employed to deconvolve the complex fluorescence signals. nih.govresearchgate.net For instance, a five-component PARAFAC model was developed to track the degradation of five different (fluoro)quinolones. nih.govresearchgate.net Four of these components were associated with the parent compounds, while a fifth component, exhibiting a red-shifted emission, was linked to a family of major transformation products. nih.govresearchgate.net This methodology is sensitive enough to be used in complex matrices like seawater, where it can even distinguish the fluorescence of the target compounds from that of humic-like substances. nih.govresearchgate.net

The power of EEM-PARAFAC lies in its ability to visualize the evolution of different fluorescent components over time during photodegradation. nih.gov This provides a kinetic profile of not only the disappearance of the original fluoroquinolone but also the formation and subsequent degradation of various fluorescent byproducts. nih.govacs.org Researchers have successfully used this technique to follow the degradation of fluoroquinolones under different advanced oxidation processes, such as photolysis, H2O2/hν, and photo-Fenton. nih.govacs.org The results from EEM-PARAFAC have shown good correlation with data obtained from more traditional techniques like high-pressure liquid chromatography (HPLC). nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of synthesized compounds and the identification of their degradation products.

Characterization of Synthesized Compounds

High-resolution mass spectrometry (HRMS) is frequently used to confirm the molecular weight and elemental composition of newly synthesized this compound derivatives. For example, the characterization of (benzoylamino)methyl derivatives of fluoroquinolones involved the use of HRMS with electrospray ionization (ESI) in positive mode to confirm the calculated molecular formulas. scispace.commjcce.org.mk Similarly, in the synthesis of other quinolone derivatives, ESI-TOF (time-of-flight) mass spectrometry has been used to find the exact mass of the synthesized compounds, which is then compared with the calculated value. nih.gov This technique provides a high degree of confidence in the assigned chemical structures. scispace.commjcce.org.mkorientjchem.org

Identification of Photodegradation Products

Mass spectrometry plays a crucial role in identifying the structures of products formed during the photodegradation of fluoroquinolones. mdpi.com Studies have shown that photodegradation can lead to a variety of chemical modifications, including defluorination, alkyl cleavages, hydroxylation, and cleavage of the piperazine ring. mdpi.com For instance, LC-MS/MS (liquid chromatography-tandem mass spectrometry) was used to identify a defluorinated photoproduct of sparfloxacin, a compound containing two fluorine substituents. asm.org The fragmentation patterns observed in the mass spectra provide key information about the structural changes that have occurred. For example, the loss of a fluorine atom and a cyclopropyl (B3062369) ring has been identified as a possible degradation pathway for some fluoroquinolones. asm.org In the study of fleroxacin injection, tandem mass spectrometry (MSn), time-of-flight mass spectrometry (TOF-MS), and other spectroscopic data were used to elucidate the structures of three photodegradation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used and powerful technique for the separation and identification of fluoroquinolones and their derivatives in various matrices. moca.net.ua LC-MS/MS, in particular, offers high sensitivity and selectivity, making it suitable for detecting trace amounts of these compounds. researchgate.net This method has been successfully applied to the simultaneous determination of multiple fluoroquinolone residues in samples like milk and beef tissue. researchgate.net The development of rapid gradient separations for LC-MS allows for efficient analysis. Furthermore, different sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), have been optimized for the extraction of fluoroquinolones from complex samples like chicken muscle prior to LC-MS/MS analysis. koreascience.kr While mass spectrometry is a powerful tool for structural elucidation, its application can be limited by the high cost of the instrumentation. moca.net.ua

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification and structural analysis. edinst.com It has proven to be a valuable tool for the characterization of fluoroquinolones. researchgate.netnitrkl.ac.inresearchgate.net

Characterization of Characteristic Peaks for Key Moieties (Pyridone Nucleus, Piperazinyl Ring, Carboxylic Acid, C-F Bond)

Raman spectra of fluoroquinolones exhibit characteristic peaks corresponding to their key structural features. researchgate.netnitrkl.ac.inresearchgate.nethilarispublisher.com

Pyridone Nucleus: The pyridine (B92270) ring, a core component of the quinolone structure, displays characteristic Raman bands. The ring breathing mode is typically observed around 991-997 cm⁻¹, and a triangular mode appears near 1031 cm⁻¹. researchgate.netresearchgate.net Ring stretching vibrations are also prominent. researchgate.net

Piperazinyl Ring: The piperazinyl ring, a common substituent in many fluoroquinolones, also has distinct Raman signals. C-H stretching vibrations of the piperazine ring are observed in the range of 2831-2954 cm⁻¹. dergipark.org.tr In-phase CH₂ twisting and out-of-phase CH₂ scissoring modes have been identified at approximately 1360 cm⁻¹ and 1430 cm⁻¹, respectively. researchgate.net

Carboxylic Acid: The carboxylic acid group is another key functional group in many fluoroquinolones. The C=O stretching vibration of a carboxylic acid typically appears in the range of 1610-1730 cm⁻¹ in Raman spectra. spectroscopyonline.com In some cases, symmetric and asymmetric C=O stretching can be observed. nih.gov The C-O stretching mode is generally found between 1210 and 1320 cm⁻¹. spectroscopyonline.com For carboxylate salts, asymmetric and symmetric -CO₂⁻ stretches are observed between 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. spectroscopyonline.com

C-F Bond: The carbon-fluorine (C-F) bond, a defining feature of fluoroquinolones, gives rise to a characteristic Raman peak. This peak, corresponding to the symmetric vibrational normal mode of the molecule containing the C-F bond, is typically found in the 720-800 cm⁻¹ region. researchgate.netnitrkl.ac.inresearchgate.netuci.edu For instance, the C-F bond in ciprofloxacin has been assigned a characteristic peak at 771.47 cm⁻¹. researchgate.nethilarispublisher.com The detection of this bond is particularly important as it is often linked to the antibacterial activity of the compound. hilarispublisher.com

The table below summarizes the characteristic Raman peaks for the key moieties in fluoroquinolone structures.

| Moiety | Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) | References |

| Pyridone Nucleus | Ring Breathing | 991 - 997 | researchgate.netresearchgate.net |

| Triangular Mode | ~1031 | researchgate.net | |

| Piperazinyl Ring | C-H Stretching | 2831 - 2954 | dergipark.org.tr |

| In-phase CH₂ Twisting | ~1360 | researchgate.net | |

| Out-of-phase CH₂ Scissoring | ~1430 | researchgate.net | |

| Carboxylic Acid | C=O Stretching | 1610 - 1730 | spectroscopyonline.com |

| C-O Stretching | 1210 - 1320 | spectroscopyonline.com | |

| Carboxylate Salt | Asymmetric -CO₂⁻ Stretching | 1540 - 1650 | spectroscopyonline.com |

| Symmetric -CO₂⁻ Stretching | 1360 - 1450 | spectroscopyonline.com | |

| C-F Bond | Symmetric Stretching | 720 - 800 | researchgate.netnitrkl.ac.inresearchgate.netuci.edu |

Computational and Theoretical Studies

Computer-Assisted Drug Design (CADD) in Fluoroquinolone Research

Computer-Assisted Drug Design (CADD) has become an indispensable tool in the development of novel fluoroquinolone-based therapeutic agents. mdpi.comnih.govresearchgate.netnih.gov By leveraging computational power, researchers can design and evaluate new molecular entities with potentially enhanced efficacy and improved pharmacokinetic profiles. nih.govmdpi.comnih.gov CADD encompasses a range of techniques, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, which are pivotal in the rational design of new drug candidates. mdpi.comnih.gov

The primary advantage of CADD lies in its ability to streamline the drug discovery process, reducing the time and costs associated with synthesizing and testing a large number of compounds. mdpi.commdpi.com This approach facilitates the design of hybrid molecules, derivatives, and analogs by providing insights into the structural requirements for biological activity. mdpi.com For instance, CADD has been instrumental in the design of fluoroquinolone derivatives with potentially lower binding to plasma proteins, which could lead to better tissue distribution. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comaip.org This method is crucial for predicting the activity of newly designed molecules and for understanding the structural features that govern their efficacy. aip.orgresearchgate.net

Predictive Modeling for Biological Activity

QSAR models are developed by correlating various molecular descriptors of a set of compounds with their experimentally determined biological activities. mdpi.comaip.org These models can then be used to predict the activity of novel, unsynthesized compounds. For example, a QSAR study on a series of 18 fluoroquinolone derivatives against E. Coli resulted in a statistically significant model that could predict the minimum inhibitory concentration (MIC) with a high degree of accuracy. aip.org The best QSAR equation obtained was:

Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) aip.orgresearchgate.net

This equation highlights the importance of electronic properties, such as the charge on specific atoms (qC9, qO11, qC16, qC20) and the energy of the lowest unoccupied molecular orbital (LUMO), in determining the antibacterial activity. aip.org Such predictive models are invaluable for prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline. mdpi.comnih.gov Studies have also utilized 3D-QSAR models to design trovafloxacin (B114552) derivatives with predicted lower bioconcentration and increased photodegradability, addressing potential environmental concerns. mdpi.com

Correlation of Molecular Descriptors with Efficacy

The power of QSAR lies in its ability to identify the key molecular descriptors that influence biological efficacy. researchgate.net These descriptors can be categorized into electronic, steric, and hydrophobic properties. For instance, in the aforementioned study on fluoroquinolone derivatives, the atomic charges on specific carbon and oxygen atoms were found to be critical for antibacterial activity. aip.org This suggests that electrostatic interactions play a significant role in the binding of these compounds to their target enzymes.

Another QSAR study on fluoroquinolones against Pseudomonas aeruginosa identified the energy of the LUMO, the logarithm of the partition coefficient (logP), and molar refractivity (MR) as important descriptors. researchgate.net The fluorine atom at the C-6 position, a common feature in fluoroquinolones, is known to enhance the penetration of the drug through bacterial cell walls. mdpi.com Modifications at the C-5 position, as seen in 5-fluoroquinoline, can also significantly impact activity. For instance, the introduction of a C5-amino group, in conjunction with an N1 cyclopropyl (B3062369) and a C8 halide, has been shown to improve activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Key Molecular Descriptors in Fluoroquinolone QSAR Studies

| Descriptor Category | Specific Descriptor | Impact on Efficacy | Reference |

|---|---|---|---|

| Electronic | Atomic Charges (qC9, qO11, etc.) | Correlates with antibacterial activity, indicating the importance of electrostatic interactions. | aip.org |

| LUMO Energy | Influences the compound's ability to accept electrons, which can be crucial for its mechanism of action. | aip.orgresearchgate.net | |

| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes and reach its target. | researchgate.net |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and can influence binding to the active site. | researchgate.net |

| Molecular Volume | Can impact how the molecule fits into the binding pocket of the target enzyme. | nih.gov |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to model the interaction between a small molecule ligand and a protein target at the atomic level. preprints.org

Ligand-Protein Binding Models (e.g., HIV-1 Integrase, DNA Gyrase, Bacterial Enzymes)

Molecular docking studies have been instrumental in understanding how this compound derivatives interact with various biological targets.

HIV-1 Integrase: A series of 5-fluoroquinolone-3-carboxylic acids were synthesized and evaluated as potential HIV-1 integrase inhibitors. tandfonline.comtandfonline.com Docking studies revealed that the most active compound could chelate the Mg²⁺ ions in the active site of the integrase, a mechanism shared with the known inhibitor Raltegravir. researchgate.net The quinolone ring was also shown to have a π–π stacking interaction with a key amino acid residue. tandfonline.comtandfonline.com

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are the primary targets of fluoroquinolone antibiotics. wikipedia.orgnih.govmdpi.com Docking studies have shown that fluoroquinolones bind to a complex of the enzyme and DNA, stabilizing it and leading to double-strand breaks that are lethal to the bacteria. mdpi.comnih.gov The C-3/C-4 keto acid region of the quinolone is crucial for this interaction, as it chelates a magnesium ion that is bridged to the enzyme via water molecules. nih.gov The fluorine atom at C-6 enhances pi-stacking interactions with DNA bases, strengthening the binding. oup.com

Other Bacterial Enzymes: The versatility of the fluoroquinolone scaffold allows for its investigation against other bacterial targets. Docking studies have been employed to explore the binding of fluoroquinolone derivatives to enzymes like the main protease (Mpro) of SARS-CoV-2, suggesting their potential as antiviral agents. mdpi.com

Elucidation of Molecular Interactions with Biological Targets

Molecular docking provides a detailed picture of the non-covalent interactions that govern ligand-protein binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. chiroup.com

In the case of HIV-1 integrase, docking studies of a potent 5-fluoroquinolone derivative showed that the 4-ketone and 3-carboxylate groups formed a chelation complex with Mg²⁺ ions. tandfonline.comtandfonline.com The quinolone ring itself engaged in π–π stacking interactions with an amino acid residue in the active site. tandfonline.comtandfonline.com

For DNA gyrase, the interaction is mediated through a water-metal ion bridge, where the keto-acid moiety of the fluoroquinolone chelates a non-catalytic Mg²⁺ ion. nih.gov This complex is further stabilized by hydrogen bonds with serine and aspartic acid residues in the enzyme's active site. nih.gov The C-7 substituent, a common site for modification in fluoroquinolones, can also form important interactions with the enzyme, influencing the compound's potency. mdpi.com

Table 2: Summary of Molecular Docking Studies of this compound Derivatives

| Biological Target | Key Interactions | Predicted Outcome | Reference |

|---|---|---|---|

| HIV-1 Integrase | Mg²⁺ chelation by 4-ketone and 3-carboxylate; π–π stacking of the quinolone ring. | Inhibition of viral replication. | tandfonline.comtandfonline.comresearchgate.net |

| DNA Gyrase | Water-metal ion bridge involving the C-3/C-4 keto acid and Mg²⁺; Hydrogen bonding with Ser and Asp residues; π-stacking with DNA bases. | Inhibition of bacterial DNA replication, leading to cell death. | nih.govoup.com |

| Topoisomerase IV | Similar to DNA gyrase, with binding leading to stabilization of the enzyme-DNA complex. | Inhibition of bacterial cell division. | nih.govmdpi.com |

| SARS-CoV-2 Mpro | Favorable binding energies suggesting potential inhibitory effectiveness. | Potential as an antiviral agent against coronaviruses. | mdpi.com |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of quinolone derivatives. scielo.brnih.gov It offers a balance between accuracy and computational cost for calculating the electronic structure and properties of molecules. researchgate.net DFT methods, such as those utilizing the B3LYP functional, are frequently employed to optimize the geometry of fluoroquinolones and to compute various molecular properties. scielo.brnih.gov Time-Dependent DFT (TD-DFT) extends these principles to study excited states, providing insights into electronic transitions and optical properties. nih.govarxiv.org

The electronic character of fluoroquinolones is largely defined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are fundamental to understanding a molecule's reactivity and kinetic stability. mdpi.comnih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.tr The HOMO-LUMO energy gap is a critical parameter; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. nih.govyoutube.com For many fluoroquinolone compounds, this energy gap is a key determinant of their biological and chemical behavior. researchgate.net

In computational studies of various fluoroquinolones, DFT calculations are used to determine these energy values. For instance, analysis of compounds like levofloxacin (B1675101) and norfloxacin (B1679917) shows how structural modifications influence the HOMO-LUMO gap. researchgate.netnanoient.org The distribution of HOMO and LUMO orbitals across the molecule indicates the most probable sites for electron donation and acceptance, respectively. researchgate.netresearchgate.net Typically, for quinolone structures, the HOMO is localized over the quinolone ring system, while the LUMO is also distributed across this aromatic core. dergipark.org.trresearchgate.net

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Fluoroquinolone Compounds Calculated by DFT

This table presents data for related fluoroquinolone compounds to illustrate the typical values obtained through DFT calculations, as specific data for this compound was not available in the reviewed literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Norfloxacin (Nor) | - | - | 4.5185 | researchgate.net |

| Levofloxacin (LVF) | - | - | 5.566 | researchgate.net |

| Ciprofloxacin (B1669076) | - | - | 5.49 | scielo.br |

| Enrofloxacin (B1671348) | - | - | 5.48 | scielo.br |

| Danofloxacin | - | - | 5.43 | scielo.br |

| Gemifloxacin (B1671427) | - | - | 5.10 | scielo.br |

Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculation.

DFT calculations are instrumental in predicting the reactivity and stability of fluoroquinolones. scielo.br By analyzing the electronic properties derived from DFT, researchers can forecast how a molecule like this compound will behave in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are a key output of DFT studies. mdpi.com These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For fluoroquinolones, MEPs typically show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and the fluorine atom, indicating sites prone to electrophilic attack. mdpi.comresearchgate.net Positive potential (blue regions) is often located on the hydrogen atoms of the piperazine (B1678402) ring (if present) and the carboxylic acid, marking them as sites for nucleophilic attack. scielo.br

The HOMO-LUMO energy gap also serves as a direct indicator of stability. nih.gov A larger energy gap correlates with greater molecular stability and resistance to degradation. mdpi.com For example, studies on the forced degradation of various fluoroquinolones have shown that compounds with smaller energy gaps tend to be less stable under conditions like alkaline hydrolysis or photolysis. scielo.br These computational methods can be used to compare the relative stability of different fluoroquinolone derivatives, aiding in the design of more stable drug candidates. researchgate.net

Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gaps)

In Silico Studies for Drug Design and Molecular Behavior

In silico techniques, which encompass a range of computational methods including molecular docking and molecular dynamics, are vital in modern drug discovery and development. researchgate.netresearchgate.net These approaches are widely used to study fluoroquinolones, exploring their potential as antibacterial, anticancer, and antiviral agents. mdpi.comnih.gov

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand (like a fluoroquinolone derivative) to the active site of a biological target, such as a protein or enzyme. researchgate.netmdpi.com For antibacterial applications, fluoroquinolones are often docked into the active sites of bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.netmdpi.com These simulations help identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. researchgate.net The results, often expressed as a docking score or binding energy, allow for the screening of large libraries of virtual compounds to identify promising candidates for synthesis and further testing. researchgate.netacs.org

Beyond antibacterial targets, in silico studies have explored the interaction of fluoroquinolones with other proteins. For instance, research has investigated their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting their potential for drug repurposing. mdpi.comnih.gov Molecular dynamics simulations further enhance these studies by providing insights into the stability of the ligand-protein complex over time, revealing how the molecule behaves in a dynamic biological environment. mdpi.comnih.gov These computational models are essential for understanding the molecular behavior that underpins the therapeutic potential of fluoroquinolones and for guiding the design of new, more effective derivatives. nih.govmdpi.com

Biological Activities and Mechanisms of Action Research

Research into Antimicrobial Activity

Broad-Spectrum Antibacterial Research against Gram-Positive and Gram-Negative Bacteria

5-Fluoroquinolone and its derivatives are synthetic antibacterial agents with a broad spectrum of activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. aujmsr.commdpi.com Their activity extends to a wide range of aerobic Gram-positive organisms, including staphylococci (both penicillinase and non-penicillinase producing strains), Streptococcus pneumoniae, Streptococcus viridans, Enterococcus faecalis, Listeria monocytogenes, and Nocardia species. aujmsr.comnih.gov They are also potent against Gram-negative bacteria such as Neisseria meningitidis, Neisseria gonorrhoeae, Haemophilus influenzae, and various members of the Enterobacteriaceae family and Pseudomonas aeruginosa. aujmsr.comnih.gov

The development of newer generations of fluoroquinolones has led to enhanced activity against Gram-positive bacteria while maintaining strong activity against Gram-negative bacilli. mdpi.com For instance, some newer derivatives have shown improved activity against anaerobic bacteria compared to older compounds like ciprofloxacin (B1669076). aujmsr.com Research has shown that specific structural modifications, such as the introduction of a five- or six-membered nitrogen heterocycle at the C-7 position, can enhance activity against Gram-positive bacteria. nih.gov Conversely, a piperazine (B1678402) ring at this position tends to confer better activity against Gram-negative bacteria. nih.gov

Studies on novel fluoroquinolone analogs have demonstrated their potential against various bacterial strains. For example, a series of 12 lipophilic fluoroquinolone derivatives with diaminoalkyl side chains at the C-7 position were evaluated against 15 bacterial strains. eurekaselect.com Three of these compounds showed activity comparable to or greater than gatifloxacin (B573) against the Gram-positive bacterium Micrococcus lentus, with one compound being 16 times more active. eurekaselect.com Two other compounds were twice as active as the reference against Staphylococcus aureus. eurekaselect.com In another study, nine new fluoroquinolone derivatives were screened against two Gram-positive and two Gram-negative bacterial strains, with some compounds showing comparable activity to reference drugs. doaj.org Furthermore, research on fluoroquinolone derivatives against foodborne bacteria, including Staphylococcus aureus (Gram-positive) and Salmonella enterica, Escherichia coli, Yersinia enterocolitica, and Vibrio cholerae (Gram-negative), revealed that most compounds exhibited good activity, with some showing excellent antibacterial action compared to ciprofloxacin and norfloxacin (B1679917). ut.ac.ir

Table 1: Antibacterial Activity of Fluoroquinolone Derivatives Against Food Borne Bacteria

| Compound | Staphylococcus aureus (MIC µg/mL) | Salmonella enterica (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Yersinia enterocolitica (MIC µg/mL) | Vibrio cholerae (MIC µg/mL) |

|---|---|---|---|---|---|

| 1a | 3.12 | 3.12 | 6.25 | 6.25 | 3.12 |

| 1c | 3.12 | 1.65 | 3.12 | 3.12 | 3.12 |

| 1d | 3.12 | 3.12 | 6.25 | 6.25 | 3.12 |

| 1e | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 |

| 2a | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 |

| 3c | 3.12 | 3.12 | 6.25 | 6.25 | 3.12 |

| Ciprofloxacin | 6.25 | 3.12 | 3.12 | 3.12 | 1.65 |

| Norfloxacin | 6.25 | 6.25 | 3.12 | 3.12 | 1.65 |

Source: Adapted from in-vitro antibacterial evaluation studies of fluoroquinolone derivatives. ut.ac.ir

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action of 5-Fluoroquinoline and its derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. aujmsr.comnih.gov These enzymes are type II topoisomerases that play crucial roles in DNA replication, transcription, and repair. nih.govnih.gov DNA gyrase, found only in bacteria, introduces negative supercoils into DNA, a process vital for the initiation of DNA replication. nih.govoup.com Topoisomerase IV is primarily involved in the separation of interlinked daughter chromosomes following DNA replication. oup.com

Fluoroquinolones inhibit these enzymes by stabilizing the complex formed between the enzyme and DNA, which contains a transient double-strand break. oup.compnas.org This stabilized ternary complex blocks the movement of the DNA replication fork and transcription complexes, ultimately leading to an irreversible halt in DNA synthesis and cell death. nih.govoup.com The binding of fluoroquinolones occurs at the interface between the protein and DNA, near the active site tyrosine residue that is responsible for cleaving and rejoining the DNA strands. nih.gov